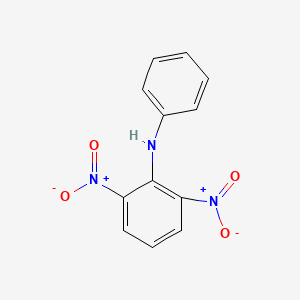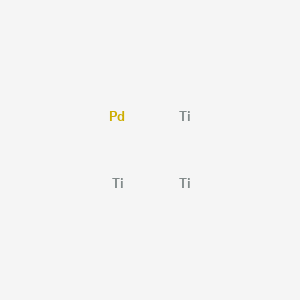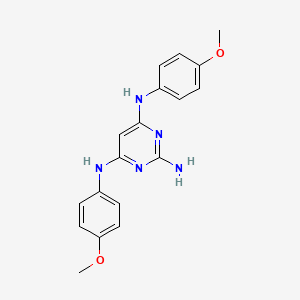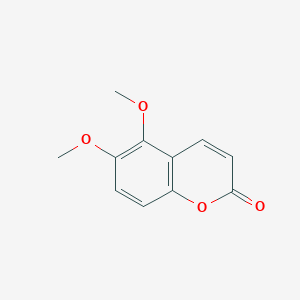![molecular formula C21H25Cl2N3O B14724871 1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea CAS No. 6662-94-8](/img/structure/B14724871.png)
1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorenyl group substituted with a bis(2-chloroethyl)amino moiety and a propylurea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea typically involves multiple steps:
Formation of the Fluorenyl Intermediate: The initial step involves the synthesis of the fluorenyl intermediate. This can be achieved through the Friedel-Crafts acylation of fluorene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Bis(2-chloroethyl)amino Group: The fluorenyl intermediate is then reacted with bis(2-chloroethyl)amine under basic conditions to introduce the bis(2-chloroethyl)amino group.
Formation of the Propylurea Group: Finally, the compound is treated with propyl isocyanate to form the propylurea group, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized fluorenyl derivatives.
Reduction: Reduced fluorenyl derivatives.
Substitution: Substituted fluorenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea involves its interaction with cellular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key biological processes. This interaction can result in the disruption of DNA replication and protein synthesis, contributing to its potential anticancer activity. The fluorenyl moiety may also play a role in enhancing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Cyclophosphamide: A well-known anticancer agent with a similar bis(2-chloroethyl)amino group.
Chlorambucil: Another anticancer drug with a bis(2-chloroethyl)amino group.
Bendamustine: A chemotherapeutic agent with structural similarities.
Uniqueness: 1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea is unique due to the presence of the fluorenyl group, which may confer distinct biological properties and enhance its binding affinity to molecular targets. The propylurea group also adds to its uniqueness by potentially influencing its pharmacokinetic and pharmacodynamic properties.
Propiedades
Número CAS |
6662-94-8 |
|---|---|
Fórmula molecular |
C21H25Cl2N3O |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
1-[7-[bis(2-chloroethyl)amino]-9H-fluoren-2-yl]-3-propylurea |
InChI |
InChI=1S/C21H25Cl2N3O/c1-2-9-24-21(27)25-17-3-5-19-15(13-17)12-16-14-18(4-6-20(16)19)26(10-7-22)11-8-23/h3-6,13-14H,2,7-12H2,1H3,(H2,24,25,27) |
Clave InChI |
GLJZANKYEVWKEB-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14724805.png)
![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)



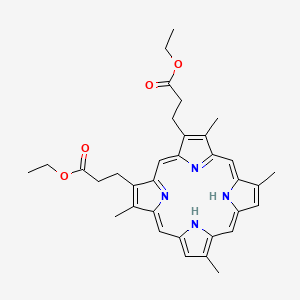
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)

![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
